molecular formula C7H9NO B1175031 acidocin B CAS No. 155462-64-9

acidocin B

カタログ番号: B1175031
CAS番号: 155462-64-9
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Acidocin B, also known as this compound, is a useful research compound. Its molecular formula is C7H9NO. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimicrobial Properties

Acidocin B exhibits significant antibacterial activity against various pathogenic bacteria, including Listeria monocytogenes, Clostridium sporogenes, and Pseudomonas aeruginosa. Its mechanism primarily involves disrupting bacterial cell membranes, leading to cell lysis and death.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Listeria monocytogenes32 µg/mLMembrane disruption
Clostridium sporogenes16 µg/mLMembrane disruption
Pseudomonas aeruginosa60 µg/mLMembrane disruption

The circular structure of this compound contributes to its stability and efficacy in harsh environments, making it a promising candidate for food preservation and therapeutic applications .

Therapeutic Potential

Recent studies have focused on the therapeutic applications of this compound in treating infections caused by antibiotic-resistant bacteria. For instance, in vitro studies demonstrated that this compound effectively reduced biofilm formation by Pseudomonas aeruginosa at concentrations as low as half the MIC. This suggests its potential as a treatment option for chronic infections associated with biofilms .

Case Study: Efficacy Against Biofilm-Associated Infections

In a co-culture model involving human cell lines and Pseudomonas aeruginosa, this compound showed minimal cytotoxicity while effectively inhibiting bacterial growth. The study reported an IC50 value of 114 µg/mL for Calu-6 cells, indicating that this compound can selectively target bacterial cells without harming human cells .

Biosynthesis and Genetic Studies

The genetic basis for the production of this compound has been extensively studied. The biosynthetic gene cluster responsible for its production has been identified and shows high similarity to other known bacteriocins, such as gassericin A. This cluster includes genes that encode for precursor peptides which are processed into the active form of this compound .

Table 2: Genetic Characteristics of this compound

Gene NameFunction
acdBEncodes the precursor peptide
ORF-1Potentially encodes hydrophobic peptides
ORF-2Involved in maturation processes

化学反応の分析

Structural Characteristics

Acidocin B is a 58-amino acid circular peptide (molecular mass: 5,621.5 Da) with four α-helices forming a compact globular bundle stabilized by a hydrophobic core . Key structural features include:

Property Details
Circularization SiteN- and C-termini ligated within an α-helix (Ile1–Trp58)
Secondary StructureFour α-helices (α1: residues 3–14; α2: 19–30; α3: 35–46; α4: 52–63)
StabilityRetains activity at pH 2–10 and temperatures up to 95°C

The circular conformation enhances resistance to proteolytic degradation and extreme conditions, critical for its bactericidal activity .

Mode of Action and Chemical Interactions

This compound destabilizes microbial cell membranes through:

  • Hydrophobic interactions : The α-helical bundle exposes hydrophobic patches that insert into lipid bilayers .

  • Pore formation : Creates ion channels, leading to cell lysis .

Experimental evidence :

  • Treatment with this compound reduced viability of Lactobacillus fermentum by 2 log cycles within 60 minutes .

  • Electron microscopy revealed cell wall disintegration and cytoplasmic leakage in sensitive strains .

Mutational Analysis and Functional Insights

Engineering studies replacing α-helices with those of circularin A (subgroup I bacteriocin) revealed:

Mutant Modification Activity Peptide Yield
M1N-terminal helix replacementNoneUndetectable
M2C-terminal helix replacementNoneLow
M3Partial N-terminal replacementMinimalLow
M4Full α-helix swapNoneUndetectable

Findings :

  • The N-terminal helix (Ile1–Trp58) is critical for circularization and activity .

  • Disulfide bond introductions (e.g., A33C/A40C) reduced bioactivity by 90%, highlighting the importance of structural flexibility .

Stability Under Chemical and Physical Stressors

This compound exhibits remarkable stability:

Condition Effect Source
Temperature (95°C, 60 min)No activity loss
pH 2–10Full retention of antimicrobial activity
Storage (37°C, 30 days)50% activity retained

This resilience is attributed to its circular topology and hydrophobic core .

Comparative Analysis with Subgroup I Bacteriocins

This compound (subgroup II) differs from subgroup I bacteriocins (e.g., AS-48) in:

Feature This compound Subgroup I (e.g., AS-48)
Structure Four α-helical bundleSaposin-like fold with five α-helices
Surface Properties Hydrophobic patchesCharged surface
Isoelectric Point (pI) ~7~10

These differences influence solvent interactions and antimicrobial spectra .

This compound’s chemical reactivity is defined by its circularized structure, membrane-targeting helices, and exceptional stability. Ongoing research explores its engineering potential for antimicrobial applications, though structural modifications often disrupt its activity . Its biosynthesis and functional insights provide a blueprint for developing peptide-based therapeutics.

特性

CAS番号

155462-64-9

分子式

C7H9NO

分子量

0

同義語

acidocin B

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。